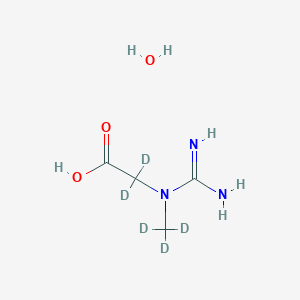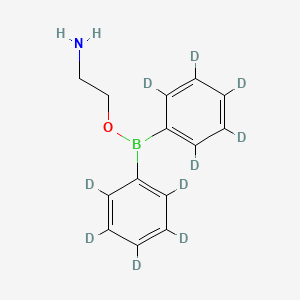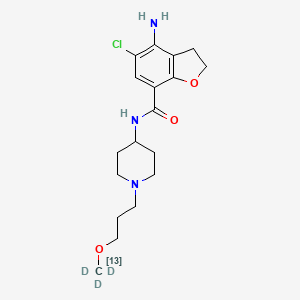
Prucalopride-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prucalopride-13C,d3 is a compound that is both carbon-13 and deuterium-labeled derivative of Prucalopride. Prucalopride itself is a selective, high-affinity serotonin 5-HT4 receptor agonist, which is primarily used for its enterokinetic properties to treat chronic idiopathic constipation . The labeling with carbon-13 and deuterium is often used in scientific research to trace the compound’s metabolic pathways and to study its pharmacokinetics and pharmacodynamics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prucalopride-13C,d3 involves the incorporation of carbon-13 and deuterium into the Prucalopride molecule. This is typically achieved through isotopic labeling techniques. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 and deuterium-labeled starting materials, followed by a series of chemical reactions to produce the final labeled compound. The production process must be carefully controlled to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions
Prucalopride-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the specific functional groups involved .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in this compound. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学的研究の応用
Prucalopride-13C,d3 has several scientific research applications, including:
Pharmacokinetic Studies: The isotopic labeling allows researchers to trace the compound’s absorption, distribution, metabolism, and excretion in the body.
Pharmacodynamic Studies: Researchers can study the compound’s effects on various biological systems and its interaction with molecular targets.
Metabolic Pathway Analysis: The labeled compound can be used to study the metabolic pathways and identify metabolites.
Drug Development: This compound can be used in the development of new drugs by providing insights into the compound’s behavior in biological systems.
作用機序
Prucalopride-13C,d3 exerts its effects by selectively stimulating the serotonin 5-HT4 receptors. This stimulation promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility . The high selectivity for the 5-HT4 receptors reduces the risk of cardiovascular side effects, which are common with other similar drugs .
類似化合物との比較
Prucalopride-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Similar compounds include:
Prucalopride: The non-labeled version, used primarily for treating chronic idiopathic constipation.
Other 5-HT4 Agonists: Compounds like Tegaserod and Cisapride, which also target the 5-HT4 receptors but may have different safety profiles and efficacy.
Other Isotopically Labeled Compounds: Compounds like Erlotinib-13C6 and Palmitic acid-13C sodium, which are used for similar research purposes.
This compound stands out due to its specific application in tracing and studying the pharmacokinetics and pharmacodynamics of Prucalopride, providing valuable insights for drug development and research .
特性
分子式 |
C18H26ClN3O3 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[1-[3-(trideuterio(113C)methoxy)propyl]piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)/i1+1D3 |
InChIキー |
ZPMNHBXQOOVQJL-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])OCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
正規SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
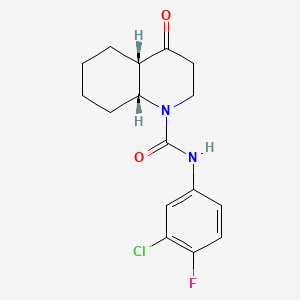
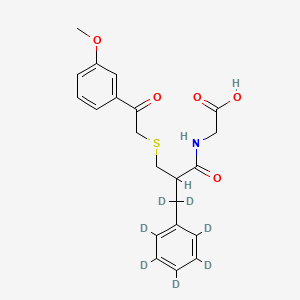
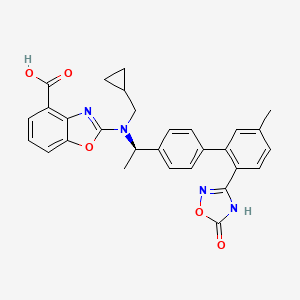
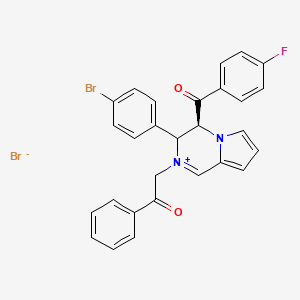
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
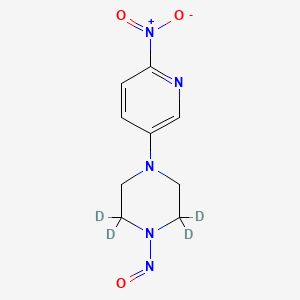
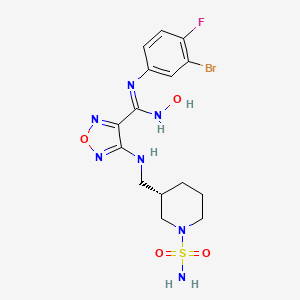
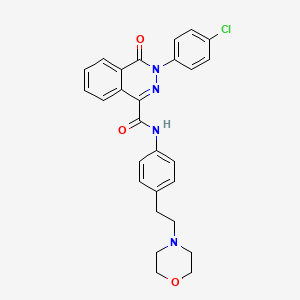

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
